molecular formula C27H27FN2O3S B2924117 1-benzyl-7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 892764-66-8

1-benzyl-7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2924117
CAS No.: 892764-66-8
M. Wt: 478.58
InChI Key: WZYBTJUGIPFWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Properties

IUPAC Name

1-benzyl-7-(diethylamino)-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN2O3S/c1-4-29(5-2)25-16-24-22(15-23(25)28)27(31)26(18-30(24)17-20-9-7-6-8-10-20)34(32,33)21-13-11-19(3)12-14-21/h6-16,18H,4-5,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYBTJUGIPFWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, introduction of the benzyl group, and subsequent functionalization with the diethylamino, fluoro, and methylbenzenesulfonyl groups. Common synthetic routes may include:

    Cyclization reactions: Formation of the quinoline core through cyclization of appropriate precursors.

    Substitution reactions: Introduction of the benzyl group via nucleophilic substitution.

    Functional group transformations: Addition of diethylamino, fluoro, and methylbenzenesulfonyl groups through various organic reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the dihydroquinoline to quinoline.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or fluoro positions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the dihydroquinoline could yield quinoline, while reduction of the carbonyl group could yield the corresponding alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

1-benzyl-7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline: The parent compound with diverse biological activities.

    Quinacrine: Another antimalarial drug with a different substitution pattern on the quinoline core.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to other quinoline derivatives.

Biological Activity

Molecular Formula and Structure

  • IUPAC Name : 1-benzyl-7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
  • Molecular Formula : C23H26F2N2O3S
  • Molecular Weight : 438.53 g/mol

The structure features a quinoline core with various substituents that enhance its biological activity. The presence of the diethylamino group is notable for its influence on pharmacokinetics and receptor binding.

Antimicrobial Activity

Research has indicated that quinolinone derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated that modifications in the structure can lead to enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The sulfonyl group in this compound may contribute to its ability to disrupt microbial cell walls or inhibit essential enzymes.

Anticancer Properties

Several studies have explored the anticancer potential of quinolinones. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .

The biological activity of this compound likely hinges on its interaction with specific molecular targets. The fluorine atoms can enhance lipophilicity, facilitating better membrane penetration and receptor binding. Additionally, the sulfonyl group may enhance selectivity towards certain enzymes or receptors, making it a promising candidate for targeted therapy .

Case Studies

  • Antibacterial Activity : In vitro studies have shown that derivatives similar to this compound exhibit minimum inhibitory concentrations (MIC) in the range of 10-50 µg/mL against resistant bacterial strains.
  • Cytotoxicity Assays : Evaluations using MTT assays on cancer cell lines revealed IC50 values ranging from 5 to 20 µM, indicating potent cytotoxic effects .

Comparative Analysis

CompoundAntimicrobial Activity (MIC µg/mL)Cytotoxicity (IC50 µM)
Compound A2515
Compound B3010
This compound 20 12

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.